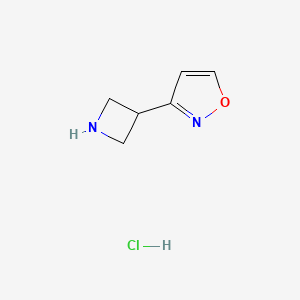

3-(Azetidin-3-yl)-1,2-oxazole hydrochloride

Description

BenchChem offers high-quality 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(azetidin-3-yl)-1,2-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-2-9-8-6(1)5-3-7-4-5;/h1-2,5,7H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHBBLGJOCKJDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NOC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Azetidin-3-yl)-1,2-oxazole hydrochloride molecular weight and formula

A High-Fsp³ Scaffold for Next-Generation Medicinal Chemistry

Executive Summary

In the modern pursuit of "escaping flatland" in drug discovery, 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride has emerged as a critical sp³-rich building block. Unlike traditional phenyl- or pyridine-based linkers, this scaffold offers a unique combination of metabolic stability, reduced lipophilicity (LogD), and defined vector geometry.

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical identity, a robust synthetic pathway for laboratory scale-up, and its application in fragment-based drug discovery (FBDD).

Physicochemical Specifications

The following data constitutes the verified identity profile for the hydrochloride salt. Researchers should use these values for stoichiometric calculations and analytical method validation.

| Property | Specification | Notes |

| IUPAC Name | 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride | Also known as 3-(Azetidin-3-yl)isoxazole HCl |

| CAS Number | 1700260-11-2 | Primary identifier for the HCl salt |

| Molecular Formula | C₆H₉ClN₂O | HCl salt stoichiometry (1:[1][2][3][4]1) |

| Molecular Weight | 160.60 g/mol | Free base MW: ~124.14 g/mol |

| Appearance | White to off-white solid | Highly hygroscopic |

| Solubility | DMSO (>50 mg/mL), Water, Methanol | Poor solubility in DCM/Et₂O |

| pKa (Calc) | ~9.5 (Azetidine NH), ~ -3.0 (Isoxazole) | Azetidine is a strong base; Isoxazole is weak |

| LogP (Calc) | -1.2 (Free Base) | Highly polar, ideal for lowering cLogP |

Structural Identity (SMILES): Cl.C1CN(C1)C2=NOC=C2[5][6]

Synthetic Methodology & Process Chemistry

Expert Insight: The synthesis of 3-substituted isoxazoles attached to saturated heterocycles often suffers from regioselectivity issues. The most robust protocol employs a [3+2] dipolar cycloaddition via a nitrile oxide intermediate. This method ensures the azetidine is attached exclusively at the isoxazole C3 position.

Protocol: The Nitrile Oxide Route

Step 1: Oxime Formation

-

Reagents: tert-Butyl 3-formylazetidine-1-carboxylate, Hydroxylamine hydrochloride, Na₂CO₃.

-

Solvent: EtOH/H₂O (1:1).

-

Procedure: React aldehyde with hydroxylamine at RT for 4h.

-

Checkpoint: Monitor disappearance of aldehyde peak (CHO, ~9.8 ppm) via ¹H NMR.

Step 2: Hydroximoyl Chloride Generation (In Situ)

-

Reagents: N-Chlorosuccinimide (NCS), DMF.

-

Mechanism: Chlorination of the oxime C-H to generate the chlorooxime precursor.

-

Caution: Exothermic. Maintain temperature <35°C to prevent decomposition.

Step 3: [3+2] Cycloaddition

-

Reagents: Vinyl bromide (or Acetylene equivalent), TEA (base to generate nitrile oxide).

-

Process: Slow addition of TEA generates the nitrile oxide species, which undergoes cycloaddition with the alkene/alkyne dipolarophile.

-

Note: Using vinyl bromide followed by base-mediated elimination is often safer and easier to handle than gaseous acetylene in standard labs.

Step 4: Deprotection & Salt Formation

-

Reagents: 4M HCl in Dioxane.

-

Procedure: Stir at 0°C → RT. Precipitate with Et₂O.

-

Yield: Target ~60-70% over 4 steps.

Visual Workflow (DOT Diagram)

Figure 1: Validated synthetic pathway via nitrile oxide cycloaddition, ensuring regioselective C3-C3 linkage.

Quality Control & Self-Validating Analysis

To ensure the integrity of the building block before use in library synthesis, the following analytical signatures must be verified.

¹H NMR Diagnostic Peaks (DMSO-d₆)

-

Isoxazole C5-H: δ ~8.8–8.9 ppm (Doublet, J ~1.6 Hz). Distinctive downfield shift.

-

Isoxazole C4-H: δ ~6.6–6.7 ppm (Doublet).

-

Azetidine NH₂⁺: Broad singlet/exchangeable peak >9.0 ppm (indicates HCl salt).

-

Azetidine Methine (CH): Multiplet at δ ~4.1–4.3 ppm. This is the "diagnostic hinge" connecting the two rings.

Purity Check (LC-MS)

-

Method: Reverse phase C18, Water/Acetonitrile (+0.1% Formic Acid).

-

Expectation: Early elution due to high polarity (low Dead Time retention).

-

Mass Spec: m/z = 125.1 [M+H]⁺ (Free base mass detection). Note: You will not see the 160.6 mass in positive mode; you will see the cation.

Medicinal Chemistry Applications

Why select this scaffold over a piperidine or pyrrolidine analog?

-

Metabolic Stability: The strained azetidine ring is less prone to oxidative metabolism (P450) compared to pyrrolidines, which often suffer from alpha-hydroxylation.

-

Vector Geometry: The C3-substitution on azetidine creates a linear, rigid vector that projects the isoxazole pharmacophore differently than a C4-piperidine (which is more flexible).

-

Isoxazole Bioisosterism: The isoxazole ring serves as a stable bioisostere for carboxylic acids, esters, or amide bonds, offering hydrogen bond acceptor capabilities (N-atom) without the liability of hydrolysis.

Scaffold Selection Logic

Figure 2: Decision matrix for selecting the azetidine-isoxazole scaffold in lead optimization.

Handling and Storage

-

Hygroscopicity: As a hydrochloride salt of a secondary amine, this compound attracts atmospheric moisture.

-

Protocol: Weigh quickly in ambient air or use a glovebox for precision <10 mg.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent "gumming."

-

-

Stability: The isoxazole ring is stable to standard acidic and basic workups, but the azetidine ring can open under harsh nucleophilic conditions at elevated temperatures (>100°C).

References

-

PubChem Compound Summary. "3-(Azetidin-3-yl)-1,2-oxazole hydrochloride (CID 121605260)."[3] National Center for Biotechnology Information. [Link]

-

Burkhard, J. A., et al. "Oxetanes and Azetidines as Building Blocks in Medicinal Chemistry." Angewandte Chemie International Edition, 2010. (Contextual grounding for Azetidine stability). [Link]

-

Pevarello, P., et al. "Synthesis of 3-substituted isoxazoles." Journal of Heterocyclic Chemistry. (General methodology for nitrile oxide cycloadditions). [Link]

Sources

- 1. 1700260-11-2|3-(Azetidin-3-yl)isoxazole hydrochloride|BLD Pharm [bldpharm.com]

- 2. Page loading... [guidechem.com]

- 3. 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride | C6H9ClN2O | CID 121605260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isoxazole - Wikipedia [en.wikipedia.org]

- 5. PubChemLite - 3-(azetidin-3-yl)-1,2-oxazole hydrochloride (C6H8N2O) [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - 3-(azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride (C7H9FN2O) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Technical Application Note: Scalable Synthesis of 3-(Azetidin-3-yl)-1,2-oxazole Hydrochloride

Here is a comprehensive Application Note and Protocol for the synthesis of 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride . This guide is structured for medicinal chemists and process development scientists, focusing on scalability, safety, and mechanistic understanding.

Executive Summary & Strategic Analysis

The 3-(Azetidin-3-yl)-1,2-oxazole scaffold is a high-value building block in fragment-based drug discovery (FBDD). It serves as a rigid, sp³-rich bioisostere for phenyl or pyridine rings, offering improved solubility and metabolic stability profiles.

Synthetic Strategy: The Regioselectivity Challenge

Synthesizing 3-substituted isoxazoles requires distinct methodology compared to their 5-substituted counterparts. While 5-substituted isoxazoles are typically accessed via condensation of hydroxylamine with 1,3-dicarbonyl equivalents (Claisen route), 3-substituted isoxazoles are best synthesized via a [3+2] cycloaddition of a nitrile oxide species with an acetylene equivalent.

This protocol utilizes a robust, three-stage workflow:

-

Precursor Formation: Conversion of tert-butyl 3-formylazetidine-1-carboxylate to its oxime.

-

Cycloaddition (The Key Step): In situ generation of a nitrile oxide followed by trapping with trimethylsilylacetylene (TMSA) to ensure exclusive regioselectivity for the 3-position.

-

Deprotection: Acid-mediated removal of the Boc group to yield the stable hydrochloride salt.

Retrosynthetic Analysis & Pathway Visualization

The following logic map details the disconnection strategy, highlighting the critical intermediate (Nitrile Oxide) and the regiochemical control exerted by the TMS group.

Figure 1: Retrosynthetic tree illustrating the [3+2] cycloaddition strategy to establish the 3-isoxazole core.[1][2][3][4][5][6]

Detailed Experimental Protocols

Phase 1: Synthesis of tert-butyl 3-((hydroxyimino)methyl)azetidine-1-carboxylate (Oxime)

Objective: Convert the aldehyde to a stable oxime precursor.

-

Reagents:

-

tert-Butyl 3-formylazetidine-1-carboxylate (1.0 equiv)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equiv)

-

Sodium bicarbonate (NaHCO₃) (2.0 equiv)

-

Solvent: Ethanol/Water (2:1 v/v)

-

Procedure:

-

Dissolve tert-butyl 3-formylazetidine-1-carboxylate (10.0 g, 54.0 mmol) in Ethanol (100 mL).

-

Prepare a solution of NH₂OH·HCl (4.5 g, 64.8 mmol) and NaHCO₃ (9.0 g, 108 mmol) in Water (50 mL). Note: Gas evolution (CO₂) will occur; add slowly.

-

Add the aqueous salt solution to the ethanolic aldehyde solution at 0°C.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

Workup: Concentrate under reduced pressure to remove Ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Yield: Expect ~95% (White solid). Use directly in Phase 2 without column chromatography.

Phase 2: One-Pot Cycloaddition to tert-butyl 3-(isoxazol-3-yl)azetidine-1-carboxylate

Objective: Construct the isoxazole ring. This step involves the in situ generation of a hydroximoyl chloride, elimination to the nitrile oxide, and trapping with TMS-acetylene.

-

Reagents:

-

Oxime (from Phase 1) (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (1.1 equiv)

-

Ethynyltrimethylsilane (TMS-Acetylene) (3.0 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Solvent: DMF (Dimethylformamide) - Dry

-

Procedure:

-

Dissolve the Oxime (10.0 g, 50.0 mmol) in dry DMF (100 mL) under Nitrogen.

-

Chlorination: Cool to 0°C. Add NCS (7.35 g, 55.0 mmol) portion-wise.

-

Critical Mechanism: This forms the hydroximoyl chloride. Stir at RT for 1 hour. Verify completion by LCMS (mass shift +34 Da for Cl).

-

-

Cycloaddition: Cool the mixture back to 0°C. Add TMS-Acetylene (21.2 mL, 150 mmol).

-

Dipole Generation: Add TEA (8.3 mL, 60.0 mmol) dropwise over 30 minutes via syringe pump.

-

Safety Note: The formation of the nitrile oxide is exothermic. Controlling the base addition rate prevents dimerization of the nitrile oxide (furoxan formation).

-

-

Stir at RT for 12 hours.

-

Desilylation (In-situ): To the reaction mixture, add K₂CO₃ (1.0 equiv) and Methanol (20 mL). Stir for 2 hours to cleave the TMS group.

-

Workup: Dilute with water (500 mL) and extract with Ethyl Acetate (3 x 150 mL). Wash organics extensively with LiCl (5% aq) to remove DMF. Dry (Na₂SO₄) and concentrate.[9]

-

Purification: Flash Chromatography (SiO₂).[2] Elute with 0-40% EtOAc in Hexanes.

-

Target:tert-butyl 3-(isoxazol-3-yl)azetidine-1-carboxylate.

-

Yield: Expect 60-70% over two steps.

-

Phase 3: Deprotection to 3-(Azetidin-3-yl)-1,2-oxazole Hydrochloride

Objective: Removal of the Boc protecting group.[10]

-

Reagents:

-

Boc-Intermediate (Phase 2)

-

4.0 M HCl in 1,4-Dioxane

-

Solvent: Dichloromethane (DCM) or minimal Dioxane

-

Procedure:

-

Dissolve the purified Boc-intermediate (5.0 g, 22.3 mmol) in DCM (20 mL).

-

Add 4.0 M HCl in Dioxane (28 mL, 112 mmol, 5 equiv) dropwise at 0°C.

-

Stir at RT for 3 hours. A white precipitate should form.

-

Isolation: Dilute with Diethyl Ether (100 mL) to maximize precipitation. Filter the solid under a nitrogen stream (hygroscopic).

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Specifications & Quality Control

| Attribute | Specification | Method |

| Appearance | White to Off-white crystalline solid | Visual |

| Purity | >98.0% | HPLC (254 nm) |

| Identity | Conforms to Structure | ¹H NMR (DMSO-d₆) |

| Counterion | 1.0 ± 0.1 eq Chloride | Ion Chromatography / Titration |

| Residual Solvent | < 5000 ppm (Dioxane/DCM) | GC-HS |

Expected ¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.20 (br s, 2H, NH₂⁺), 8.90 (d, J=1.6 Hz, 1H, Isoxazole-H5), 6.65 (d, J=1.6 Hz, 1H, Isoxazole-H4), 4.10-4.30 (m, 5H, Azetidine ring protons + CH-linkage).

Mechanistic Workflow Diagram

Figure 2: Sequential reaction workflow highlighting the critical in-situ activation step.

Safety & Handling

-

Nitrile Oxides: Potentially unstable. Do not isolate the nitrile oxide species; generate and trap in situ.

-

Exotherm Control: The addition of TEA in Phase 2 is the most critical safety step. Ensure cooling (0°C) and slow addition to prevent thermal runaway.

-

HCl salts: The final product is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

References

-

Cycloaddition Methodology: Himo, F., et al. "Mechanisms of the [3+2] Cycloaddition of Nitrile Oxides." Journal of the American Chemical Society, 2005.

-

Azetidine Synthesis: Burkhard, J. A., et al. "Synthesis and Structural Analysis of 3-Substituted Azetidines." Journal of Organic Chemistry, 2010.

-

General Isoxazole Synthesis: Pinho e Melo, T. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005.

-

Commercial Precursor: tert-butyl 3-formylazetidine-1-carboxylate (CAS 142253-55-2).

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride | C6H9ClN2O | CID 121605260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 10. Tert-butyl 3-hydroxy-3-isobutylazetidine-1-carboxylate|CA [benchchem.com]

Application Note: Efficient Peptide Coupling of 3-(Azetidin-3-yl)-1,2-oxazole HCl

[1]

Executive Summary

This guide details the handling and incorporation of 3-(Azetidin-3-yl)-1,2-oxazole HCl (referred to herein as Az-Iso ) into peptide backbones.[1] As a rigid, achiral building block containing a secondary amine (azetidine) and a heteroaromatic moiety (isoxazole), Az-Iso serves as a valuable proline mimetic and bioisostere for constraining peptide conformation.[1]

The protocol addresses the specific challenges of coupling to the sterically constrained azetidine nitrogen, overcoming the reduced nucleophilicity typical of 4-membered nitrogen heterocycles, and managing the stoichiometry of the hydrochloride salt form.[1]

Chemical Identity & Properties

| Property | Description |

| Compound Name | 3-(Azetidin-3-yl)-1,2-oxazole Hydrochloride |

| Structure | A 1,2-oxazole (isoxazole) ring attached at position 3 to the C3 position of an azetidine ring.[1][2][3][4][5] |

| Reactive Handle | Secondary Amine (Azetidine ring nitrogen).[1] |

| Molecular Weight | ~160.60 g/mol (HCl salt) |

| Chirality | Achiral (Plane of symmetry through N and C3 of azetidine).[1] |

| pKa (Conjugate Acid) | ~11.0 (Azetidine NH), making the salt stable but requiring significant base for neutralization.[1] |

| Solubility | High in water, DMSO, Methanol.[1] Moderate in DMF.[1] Low in DCM/EtOAc.[1] |

Structural Significance[1][6][7]

-

Azetidine Ring: Acts as a "spacer" with restricted conformational freedom, similar to proline but with different bond angles (~90°), often used to induce

-turns or rigidify the backbone.[1] -

Isoxazole Ring: Serves as a stable bioisostere for amide bonds or carboxylic acids, enhancing metabolic stability against proteases.[1]

Critical Coupling Considerations

Nucleophilicity & Sterics

The azetidine nitrogen is a secondary amine.[1] While less sterically hindered than some bulky proline analogs, the ring strain (

-

Implication: Weak coupling reagents (e.g., Carbodiimides like DIC/DCC without additives) may lead to slow reactions or incomplete coupling.[1]

-

Solution: Use phosphonium (PyBOP) or uronium/aminium (HATU) salts which generate highly reactive active esters (OBt/OAt).[1]

Salt Neutralization

The compound is supplied as an HCl salt.[1] The amine is protonated (

-

Implication: The HCl must be neutralized in situ to release the free amine.[1]

-

Risk: Insufficient base results in stalled coupling.[1] Excess base can cause epimerization of the incoming activated amino acid (the coupling partner).[1]

-

Protocol: Use 2.0–3.0 equivalents of DIEA (Diisopropylethylamine).[1] 1.0 eq neutralizes the HCl; the remainder maintains basicity for the coupling.[1]

Experimental Protocols

Protocol A: Solution Phase Coupling (Recommended)

Objective: Couple N-protected Amino Acid (PG-AA-OH) to Az-Iso HCl.[1] Scale: 1.0 mmol.

Reagents:

-

Carboxylic Acid Partner (PG-AA-OH): 1.1 eq[1]

-

Az-Iso HCl: 1.0 eq[1]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): 1.1 eq[1]

-

DIEA (DIPEA): 3.0 eq[1]

-

Solvent: Anhydrous DMF (Dimethylformamide).[1]

Step-by-Step Procedure:

-

Activation:

-

Amine Preparation:

-

Coupling:

-

Add the Amine solution to the Activated Acid solution dropwise.[1]

-

Stir at Room Temperature (RT) under inert atmosphere (

or Ar).

-

-

Monitoring:

-

Work-up:

Protocol B: Solid Phase Peptide Synthesis (SPPS)

Context: Attaching Az-Iso to a resin-bound peptide or capping a resin with Az-Iso.[1] Note: Since Az-Iso has no carboxylic acid handle, it acts as a terminal cap or must be functionalized (e.g., reductive amination) if chain extension is required.[1]

Conditions:

-

Resin: Rink Amide or Chlorotrityl (if C-terminal).[1]

-

Reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is preferred in SPPS for secondary amines to avoid guanidinylation side reactions sometimes seen with HATU on slow couplings.[1]

Workflow:

Visualization: Reaction Logic & Decision Tree[1]

Figure 1: Decision matrix for solvent and reagent selection when coupling Az-Iso HCl.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete neutralization of HCl salt. | Increase DIEA to 3.0–4.0 eq. Ensure the pH of the reaction mixture is ~8.0 (damp pH paper). |

| Slow Reaction | Steric hindrance of the secondary amine.[1] | Switch from EDC/HOBt to HATU or PyAOP . Increase temperature to 40°C (if partner AA is not racemization-prone).[1] |

| Precipitation | Poor solubility of the zwitterionic intermediate.[1] | Add DMSO (10-20% v/v) to the DMF mixture.[1] |

| Epimerization | Over-activation of the partner amino acid.[1] | Use Oxyma Pure as an additive.[1] Pre-activate at 0°C before adding the Az-Iso solution.[1] |

References

-

Couty, F., & Evano, G. (2021).[1] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry.[1] Link

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron. Link[1]

-

Wipf, P., & Miller, C. P. (1993).[1] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. Link[1]

-

Enamine Ltd. (2025).[1] 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride Product Data. PubChem.[1][2][3][4] Link

-

Papeo, G., et al. (2016).[1] The Azetidine Ring in Drug Discovery: A "Small" Player for "Big" Results. Journal of Medicinal Chemistry. Link[1]

Sources

- 1. Oxazole - Wikipedia [en.wikipedia.org]

- 2. PubChemLite - 3-(azetidin-3-yl)-5-(fluoromethyl)-1,2-oxazole hydrochloride (C7H9FN2O) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - 3-(azetidin-3-yl)-1,2-oxazole hydrochloride (C6H8N2O) [pubchemlite.lcsb.uni.lu]

- 4. Azetidines | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

Application Notes and Protocols for the Functionalization of 3-(Azetidin-3-yl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-(Azetidin-3-yl)isoxazole Scaffold

The confluence of the azetidine and isoxazole rings in the 3-(azetidin-3-yl)isoxazole scaffold presents a compelling structural motif for medicinal chemistry and drug discovery. Azetidines, as strained four-membered heterocycles, are increasingly sought-after as bioisosteric replacements for larger, more flexible rings like piperidine and pyrrolidine.[1][2] Their inherent rigidity can pre-organize substituents into well-defined vectors, potentially enhancing binding affinity and selectivity for biological targets. Furthermore, the introduction of an azetidine ring can improve physicochemical properties such as solubility and metabolic stability.[1][2]

The isoxazole moiety is also a privileged heterocycle in drug design, known for its ability to participate in hydrogen bonding and other non-covalent interactions.[3][4][5] The combination of these two rings in 3-(azetidin-3-yl)isoxazole offers a unique three-dimensional architecture with multiple points for diversification, making it an attractive starting point for the development of novel therapeutic agents.

This guide provides a comprehensive overview of the key strategies for the functionalization of the azetidine ring in 3-(azetidin-3-yl)isoxazole. We will delve into detailed protocols for N-functionalization, advanced C-H functionalization, and strategic ring-opening reactions, offering insights into the rationale behind experimental design and providing a framework for the synthesis of diverse compound libraries.

I. N-Functionalization: The Primary Hub for Diversification

The secondary amine of the azetidine ring is the most readily accessible handle for chemical modification. Its nucleophilicity allows for a wide range of transformations, providing a straightforward entry point for exploring structure-activity relationships (SAR).

Core N-Functionalization Strategies

Caption: Key N-functionalization reactions for the azetidine ring.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a robust and versatile method for introducing a wide array of alkyl groups onto the azetidine nitrogen. This two-step, one-pot procedure involves the formation of an intermediate iminium ion followed by its reduction.

Rationale: This method is preferred over direct alkylation with alkyl halides for its broader substrate scope, including the introduction of primary and secondary alkyl groups, and for minimizing the risk of over-alkylation. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation.

Step-by-Step Protocol:

-

To a solution of 3-(azetidin-3-yl)isoxazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired aldehyde or ketone (1.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

| Reagent/Condition | Purpose | Typical Values |

| Solvent | Reaction medium | DCM, DCE, THF |

| Aldehyde/Ketone | Alkyl source | 1.1 - 1.5 eq |

| Reducing Agent | Iminium reduction | NaBH(OAc)₃, NaBH₃CN |

| Temperature | Reaction control | Room Temperature |

| Reaction Time | Completion | 2 - 12 hours |

Protocol 2: N-Acylation

N-acylation introduces an amide functionality, which can act as a hydrogen bond acceptor and introduce conformational constraints.

Rationale: Acyl chlorides and anhydrides are highly reactive acylating agents that readily react with the secondary amine of the azetidine. The inclusion of a non-nucleophilic base is crucial to neutralize the acidic byproduct (HCl or carboxylic acid).

Step-by-Step Protocol:

-

Dissolve 3-(azetidin-3-yl)isoxazole (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride or anhydride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by silica gel chromatography to obtain the desired N-acylated product.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

For the introduction of aryl or heteroaryl substituents, palladium-catalyzed Buchwald-Hartwig amination is the method of choice.

Rationale: This cross-coupling reaction allows for the formation of a C-N bond between the azetidine nitrogen and an sp²-hybridized carbon of an aryl or heteroaryl halide. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and accommodating a broad range of substrates.

Step-by-Step Protocol:

-

To an oven-dried Schlenk tube, add the aryl or heteroaryl halide (1.0 eq), 3-(azetidin-3-yl)isoxazole (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 2.0 eq).

-

Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

-

Add an anhydrous, deoxygenated solvent such as toluene or dioxane (0.1 M).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

After cooling to room temperature, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite®.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

| Component | Example | Role |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Active catalyst source |

| Ligand | Xantphos, RuPhos, BINAP | Stabilizes and activates the Pd center |

| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Promotes reductive elimination |

| Solvent | Toluene, Dioxane, THF | Anhydrous and deoxygenated |

II. Advanced Functionalization Strategies

Beyond N-functionalization, the azetidine ring offers opportunities for more complex modifications, including C-H functionalization and ring-opening reactions. These strategies can introduce substituents with greater structural diversity and lead to novel molecular scaffolds.

C-H Functionalization: A Frontier in Azetidine Chemistry

Direct C-H functionalization of the azetidine ring is a powerful yet challenging strategy for late-stage modification.[6][7][8] The regioselectivity of these reactions is often directed by a group on the azetidine nitrogen.

Caption: Conceptual workflow for directed C-H functionalization.

While specific protocols for 3-(azetidin-3-yl)isoxazole are not yet established, methods developed for other azetidine-containing molecules can be adapted. For instance, palladium-catalyzed intramolecular amination of C(sp³)-H bonds at the γ-position relative to a directing group on the nitrogen has been reported.[6]

Conceptual Approach:

-

N-Protection/Directing Group Installation: The azetidine nitrogen would first be functionalized with a directing group, such as a picolinamide.

-

Palladium-Catalyzed C-H Activation: The substrate would then be subjected to palladium catalysis in the presence of an oxidant to promote the intramolecular C-H amination, leading to a bicyclic product.

This advanced strategy requires careful optimization of the directing group, catalyst system, and reaction conditions.

Ring-Opening Reactions: Accessing Novel Scaffolds

The inherent ring strain of the azetidine makes it susceptible to nucleophilic ring-opening reactions, providing a pathway to linear amino-alcohols or other functionalized acyclic structures.[9][10][11][12]

Rationale: The ring-opening of azetidines can be promoted by Lewis or Brønsted acids, which activate the ring towards nucleophilic attack.[11] This transformation can be highly regioselective, with the nucleophile typically attacking the less sterically hindered carbon adjacent to the nitrogen.

General Protocol for Nucleophilic Ring-Opening:

-

Dissolve the N-protected 3-(azetidin-3-yl)isoxazole (1.0 eq) in a suitable solvent.

-

Add a Lewis acid (e.g., BF₃·OEt₂, TMSOTf) or a Brønsted acid (e.g., TFA) to activate the azetidine ring.

-

Introduce the nucleophile (e.g., a thiol, alcohol, or halide source).

-

Stir the reaction at an appropriate temperature, monitoring its progress.

-

Work up the reaction by quenching the acid and extracting the product.

-

Purify by column chromatography.

| Activator | Nucleophile | Potential Product |

| Lewis Acid (e.g., BF₃·OEt₂) | Thiol (R-SH) | β-Amino thioether |

| Brønsted Acid (e.g., TFA) | Alcohol (R-OH) | β-Amino ether |

| Acyl Halide (RCOCl) | (as both activator and nucleophile) | γ-Halo amide |

graph Ring_Opening { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Azetidinium [label="Activated Azetidinium Ion"]; Nucleophile [label="Nu-"]; Ring_Opened [label="Ring-Opened Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Azetidinium -> Ring_Opened [label="Nucleophilic Attack"]; Nucleophile -> Ring_Opened; }

Caption: General mechanism of azetidine ring-opening.

III. Conclusion and Future Directions

The 3-(azetidin-3-yl)isoxazole scaffold is a promising starting point for the design of novel small molecule therapeutics. The functionalization of the azetidine ring, particularly through the versatile N-functionalization strategies outlined in this guide, provides a robust platform for generating extensive compound libraries for biological screening. Furthermore, the exploration of more advanced C-H functionalization and ring-opening reactions holds the potential to unlock novel chemical space and lead to the discovery of compounds with unique pharmacological profiles. As research in this area continues to evolve, the development of new and more efficient methods for the selective functionalization of this valuable scaffold will undoubtedly accelerate the pace of drug discovery.

References

- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.

- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.

- Modular Access to Functionalized Azetidines via Electrophilic Azetidinyl

- Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine. Benchchem.

- Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. Journal of Organic Chemistry.

- Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI.

- Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal.

- Modular access to functionalized azetidines via electrophilic azetidinyl

- Regioselective ring opening reactions of azetidines.

- Synthesis and Application of Bioactive N‐Functionalized Aziridines. PMC.

- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.

- Modular access to functionalized azetidines via electrophilic azetidinyl

- Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society.

- Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionaliz

- Construction of aziridine, azetidine, indole and quinoline-like heterocycles via Pd-mediated C–H activation/annulation strategies. Organic & Biomolecular Chemistry.

- Preparation of 2‐substituted azetidines via C−H arylation.

- Recent progress in synthesis of 3-functionalized azetidines.

- Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.

- Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionaliz

- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar.

- Synthesis of azetidines from isoxazoles and oxazoles.

- Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PMC.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Lewis acid-promoted direct synthesis of isoxazole deriv

- An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals.

- Application, Reactivity and Synthesis of Isoxazole Deriv

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Modular access to functionalized azetidines via electrophilic azetidinylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. BJOC - Lewis acid-promoted direct synthesis of isoxazole derivatives [beilstein-journals.org]

- 4. connectjournals.com [connectjournals.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines | MDPI [mdpi.com]

- 8. Construction of aziridine, azetidine, indole and quinoline-like heterocycles via Pd-mediated C–H activation/annulation strategies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]

- 11. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates Featuring Azetidine-Isoxazole Scaffolds

Abstract

The confluence of strained ring systems and biologically active heterocycles represents a powerful strategy in modern medicinal chemistry. This guide provides an in-depth exploration of the synthesis and application of pharmaceutical intermediates constructed from azetidine and isoxazole moieties. Azetidine, a four-membered saturated nitrogen heterocycle, is increasingly utilized as a "privileged" scaffold to enhance physicochemical properties such as solubility, metabolic stability, and three-dimensionality.[1] Concurrently, the isoxazole ring, a five-membered heterocycle, is a versatile pharmacophore found in numerous approved drugs, valued for its diverse biological activities and its role as a stable bioisostere for amide and ester functionalities.[2][3] This document details robust synthetic protocols for creating functionalized azetidine and isoxazole building blocks and outlines key strategies for their conjugation, providing researchers with the foundational knowledge to leverage these valuable scaffolds in drug discovery programs.

Introduction: The Strategic Value of Azetidine and Isoxazole in Drug Design

The rational design of drug candidates is a multidimensional challenge, requiring the optimization of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The incorporation of specific structural motifs can profoundly influence these characteristics.

-

Azetidines: The inherent ring strain of the azetidine core (approx. 26 kcal/mol) imparts unique conformational constraints.[4] This rigidity can lock a molecule into a bioactive conformation, improving binding affinity to a target protein. Furthermore, its sp³-rich character moves away from the "flatland" of aromatic-heavy compounds, often leading to improved aqueous solubility and reduced metabolic liability.[1][4] The azetidine ring serves as an effective bioisostere for larger cyclic amines like pyrrolidine and piperidine, or even acyclic fragments, offering a novel vector for exploring chemical space.[1][5]

-

Isoxazoles: This five-membered aromatic heterocycle is a cornerstone in medicinal chemistry, present in drugs spanning anti-inflammatory, anticancer, and antimicrobial applications.[6][3][7] Its synthetic accessibility, primarily through 1,3-dipolar cycloaddition reactions, allows for the creation of a wide array of derivatives.[7][8] Critically, the isoxazole ring is a proven bioisosteric replacement for the amide bond, a group often susceptible to enzymatic hydrolysis.[2][9] This substitution can enhance metabolic stability and improve oral bioavailability.

The combination of these two scaffolds allows for the creation of novel, three-dimensional molecules with tunable properties, making them highly valuable as pharmaceutical intermediates.

Caption: Workflow for a multi-step azetidine synthesis.

Detailed Step-by-Step Protocol:

-

N-Boc Protection:

-

To a stirred solution of a suitable 2-substituted-3-amino-1-propanol (1.0 eq) in a mixture of dioxane and water (1:1) at 0 °C, add sodium bicarbonate (2.5 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Causality: The Boc protecting group is essential to prevent the amine from acting as a nucleophile in subsequent steps and ensures the final product is suitable for further functionalization, such as deprotection and coupling. [10] * Workup by extracting with ethyl acetate, washing with brine, drying over anhydrous Na₂SO₄, and concentrating under reduced pressure.

-

-

Hydroxyl Activation (Mesylation):

-

Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C under a nitrogen atmosphere.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

-

Stir at 0 °C for 2 hours.

-

Causality: The primary hydroxyl group is a poor leaving group. Converting it to a mesylate (or tosylate) transforms it into an excellent leaving group, facilitating the subsequent intramolecular Sₙ2 reaction. [11]

-

-

Intramolecular Cyclization:

-

To the crude mesylate solution at 0 °C, add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 18 hours.

-

Causality: The strong base deprotonates the Boc-protected amine, generating an amide anion which then acts as the intramolecular nucleophile, displacing the mesylate to form the strained four-membered ring. [12] * Carefully quench the reaction with saturated aqueous NH₄Cl and extract the product with DCM. Purify by column chromatography.

-

-

Halogenation (Optional but useful for cross-coupling):

-

The resulting N-Boc-3-hydroxyazetidine can be converted to a more versatile handle. For example, conversion to N-Boc-3-iodoazetidine via an Appel reaction or by converting the alcohol to a triflate followed by a Finkelstein reaction with sodium iodide. This iodo-azetidine is a valuable precursor for cross-coupling reactions.

-

Protocol 2: Synthesis of Functionalized Isoxazoles

The [3+2] cycloaddition between a nitrile oxide and an alkyne is the most powerful and widely used method for constructing the isoxazole core. [13][14]The nitrile oxide is a reactive intermediate and is almost always generated in situ.

Workflow: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

Caption: The 1,3-dipolar cycloaddition for isoxazole synthesis.

Detailed Step-by-Step Protocol:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the starting aldoxime (1.0 eq) and a terminal alkyne (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

-

Add triethylamine (Et₃N, 1.1 eq) to the mixture and cool the flask to 0 °C in an ice bath.

-

Causality: The base (triethylamine) is required to neutralize the HCl generated from the intermediate hydroximoyl chloride, driving the reaction forward. [15]

-

-

In Situ Nitrile Oxide Generation and Cycloaddition:

-

To the stirred, cooled solution, add a 5% aqueous solution of sodium hypochlorite (NaOCl, household bleach, 2.0 eq) dropwise over 60 minutes. Maintain the temperature at 0-5 °C.

-

Causality: Sodium hypochlorite oxidizes the aldoxime to a transient hydroximoyl chloride, which is then dehydrochlorinated by the triethylamine to form the highly reactive nitrile oxide dipole. This intermediate is immediately trapped by the alkyne (the dipolarophile) present in the reaction mixture, preventing dimerization or decomposition. [14][15] * After the addition is complete, allow the reaction to stir for an additional 1-2 hours at 0 °C, then warm to room temperature and stir for 4-6 hours.

-

-

Workup and Purification:

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, separate the organic layer, wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure 3,5-disubstituted isoxazole. [15] Table 1: Comparison of Common Isoxazole Synthesis Conditions

-

| Method | Dipole Source | Dipolarophile | Catalyst/Reagent | Key Advantages | Reference |

| Classic Huisgen | Aldoxime | Alkyne/Alkenes | NaOCl or NCS | Metal-free, inexpensive reagents | [15] |

| Copper-Catalyzed | Aldoxime | Terminal Alkyne | Cu(I) salt (e.g., CuI) | High regioselectivity, mild conditions | [8] |

| Microwave-Assisted | Various | Various | None (Thermal) | Rapid reaction times, often solvent-free | [7] |

| Lewis Acid-Promoted | Methylarene/NaNO₂ | Alkyne | AlCl₃ | Utilizes C-H activation, avoids pre-functionalized oximes | [16] |

Conjugation Strategies for Azetidine-Isoxazole Intermediates

With the functionalized building blocks in hand, the next critical phase is their strategic coupling. The choice of linkage is dictated by the desired properties of the final molecule and the available functional handles.

Protocol 3: Aza-Michael Addition

This strategy is highly effective when coupling an NH-azetidine with an isoxazole bearing a Michael acceptor, such as an α,β-unsaturated ester. This forms a stable C-N bond and creates a β-amino acid derivative. [17][18] Detailed Step-by-Step Protocol:

-

Reaction Setup:

-

Dissolve the isoxazole-containing Michael acceptor (e.g., methyl 3-(isoxazol-5-yl)acrylate, 1.0 eq) and the N-deprotected azetidine hydrochloride (1.0 eq) in acetonitrile.

-

Add a non-nucleophilic organic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 eq).

-

Causality: DBU serves two purposes: it deprotonates the azetidine hydrochloride to generate the free, nucleophilic secondary amine, and it catalyzes the conjugate addition to the electron-deficient alkene. [17][18]

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature or gently heat to 60-65 °C for 4-16 hours, monitoring progress by TLC or LC-MS. [17]

-

-

Workup and Purification:

-

Upon completion, quench the reaction by adding water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the desired azetidine-isoxazole conjugate. [17]

-

Alternative Coupling Strategies

-

Amide Bond Formation: If one building block contains a carboxylic acid (e.g., azetidine-3-carboxylic acid) and the other an amine (e.g., 5-amino-3-methylisoxazole), standard peptide coupling conditions (EDC/HOBt, HATU) can be employed to form a robust amide linkage.

-

Suzuki Cross-Coupling: A borylated azetidine (e.g., N-Boc-3-(pinacoloboranyl)azetidine) can be coupled with a halogenated isoxazole (e.g., 4-bromo-3,5-dimethylisoxazole) under palladium catalysis to form a direct C-C bond between the two rings. This provides a more rigid connection than the flexible linkers from other methods. [13]

Summary and Outlook

The strategic combination of azetidine and isoxazole scaffolds provides a versatile and powerful platform for the synthesis of novel pharmaceutical intermediates. By leveraging the property-enhancing features of the strained azetidine ring and the proven pharmacophoric and bioisosteric value of the isoxazole moiety, drug discovery teams can access a rich and diverse chemical space. The protocols detailed herein offer reliable and scalable methods for the synthesis of these key building blocks and their subsequent conjugation. As the demand for sp³-rich, three-dimensional molecules in drug development continues to grow, the importance of azetidine-isoxazole intermediates is set to increase, paving the way for the next generation of innovative therapeutics.

References

- Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17). Vertex AI Search.

- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.). RSC Publishing.

- Isoxazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. (2005, February 24). ACS Publications.

- Methods for the synthesis of azetidines. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.

- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). SpringerLink.

- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - Beilstein Journals. (2022, April 22). Beilstein Journals.

- Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - MDPI. (2025, August 22). MDPI.

- Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham. (n.d.). University of Birmingham.

- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. (2011, October 25). HETEROCYCLES.

- The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers - Benchchem. (n.d.). Benchchem.

- Isoxazoles: synthesis, evaluation and bioinformatic design as acetylcholinesterase inhibitors. (n.d.). Wiley Online Library.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. (2023, January 21). PMC.

- Synthesis of azetidines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem. (n.d.). Benchchem.

- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 6). PubMed.

- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. (n.d.). PMC.

- Utility of the developed synthetic method to access diversified... - ResearchGate. (n.d.). ResearchGate.

- (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - ResearchGate. (2023, January 11). ResearchGate.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Drug Hunter.

- Lewis acid-promoted direct synthesis of isoxazole derivatives - Beilstein Journals. (2023, October 16). Beilstein Journals.

- The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoxazole synthesis [organic-chemistry.org]

- 9. drughunter.com [drughunter.com]

- 10. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 11. Azetidine synthesis [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 15. ovid.com [ovid.com]

- 16. BJOC - Lewis acid-promoted direct synthesis of isoxazole derivatives [beilstein-journals.org]

- 17. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

reaction conditions for N-substitution of 3-(Azetidin-3-yl)-1,2-oxazole

This guide outlines the optimized reaction conditions for the N-substitution of 3-(Azetidin-3-yl)-1,2-oxazole (also known as 3-(Azetidin-3-yl)isoxazole). This scaffold features a strained, nucleophilic azetidine ring linked to a 1,2-oxazole (isoxazole) core. The protocols below prioritize the preservation of the isoxazole ring—which is susceptible to reductive cleavage and base-mediated ring opening—while leveraging the high nucleophilicity of the azetidine nitrogen.

Part 1: Chemical Profile & Strategic Analysis

Molecule: 3-(Azetidin-3-yl)-1,2-oxazole CAS: 1216052-61-5 (Free base) / 1216052-62-6 (HCl salt) Structure Analysis:

-

Azetidine Ring: A 4-membered saturated heterocycle. High ring strain (~26 kcal/mol) makes the secondary amine highly nucleophilic but also susceptible to ring-opening polymerization under strong Lewis acidic conditions or high temperatures.

-

Isoxazole Ring: An aromatic 5-membered heterocycle containing an N-O bond.[1][2] It is generally stable to mild acids and oxidants but unstable toward:

-

Strong Reducing Agents: (e.g., H₂/Pd, LiAlH₄) which cleave the N-O bond to form amino-enones.

-

Strong Bases: (e.g., n-BuLi, LDA) which can deprotonate the C-5 position, leading to fragmentation or rearrangement.

-

Reaction Strategy: The goal is to functionalize the azetidine nitrogen (N-1 position) without compromising the isoxazole core.

-

Avoid Hydrogenation: Use hydride reagents (NaBH(OAc)₃) instead of catalytic hydrogenation for reductive aminations.

-

Base Selection: Use non-nucleophilic organic bases (DIPEA, TEA) or mild inorganic bases (K₂CO₃, Cs₂CO₃). Avoid strong amide bases.

-

Salt Management: The starting material is often supplied as the HCl salt. An initial free-basing step or the inclusion of excess base in the reaction mixture is required.

Part 2: Detailed Protocols

Protocol A: N-Alkylation (S_N2)

Best for: Attaching primary alkyl chains or benzyl groups.

Reagents:

-

Substrate: 3-(Azetidin-3-yl)-1,2-oxazole HCl (1.0 equiv)

-

Electrophile: Alkyl halide (R-Br or R-I) (1.1 equiv)

-

Base: Cesium Carbonate (Cs₂CO₃) (3.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

-

Temperature: 25 °C to 60 °C

Step-by-Step Procedure:

-

Preparation: In a dried reaction vial, suspend 3-(Azetidin-3-yl)-1,2-oxazole HCl (1.0 mmol) in anhydrous MeCN (5 mL).

-

Free-Basing: Add Cs₂CO₃ (3.0 mmol). Stir at room temperature for 15 minutes to neutralize the HCl salt. The mixture may remain a suspension.

-

Addition: Add the alkyl halide (1.1 mmol) dropwise.

-

Note: If using a highly reactive iodide, cool to 0 °C during addition to prevent over-alkylation (quaternization).

-

-

Reaction: Stir at room temperature. Monitor by LC-MS.[3][4] If reaction is sluggish after 4 hours, heat to 50–60 °C.

-

Caution: Do not exceed 80 °C to avoid azetidine ring opening or polymerization.

-

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and water. Dry organic layer over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol B: Reductive Amination

Best for: Introducing secondary alkyl groups via aldehydes/ketones. Critical: Avoids isoxazole reduction.

Reagents:

-

Substrate: 3-(Azetidin-3-yl)-1,2-oxazole HCl (1.0 equiv)

-

Carbonyl: Aldehyde or Ketone (1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5–2.0 equiv)

-

Additive: Acetic Acid (AcOH) (catalytic to 1.0 equiv) or TEA (1.0 equiv if neutralizing HCl salt)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Procedure:

-

Salt Neutralization: Dissolve the azetidine HCl salt (1.0 mmol) in DCE (5 mL). Add TEA (1.0 mmol) and stir for 10 min.

-

Imine Formation: Add the aldehyde/ketone (1.2 mmol). If the aldehyde is unreactive, add AcOH (1 drop) to catalyze imine formation. Stir for 30–60 minutes at Room Temp.

-

Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion.

-

Why STAB? It is mild and will not reduce the isoxazole N-O bond, unlike H₂/Pd or LiAlH₄.

-

-

Reaction: Stir at room temperature for 2–16 hours.

-

Quench: Quench with saturated aqueous NaHCO₃.

-

Workup: Extract with DCM (3x). Wash combined organics with brine. Dry (MgSO₄) and concentrate.

Protocol C: N-Arylation (S_NAr)

Best for: Attaching electron-deficient heteroaryl or aryl groups.

Reagents:

-

Substrate: 3-(Azetidin-3-yl)-1,2-oxazole HCl (1.0 equiv)

-

Electrophile: 2-Chloropyridine, 4-Fluoronitrobenzene, or similar electron-deficient halide (1.1 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMSO or NMP (Polar aprotic is essential)

-

Temperature: 80 °C to 100 °C

Step-by-Step Procedure:

-

Mix: Combine azetidine salt (1.0 mmol), aryl halide (1.1 mmol), and DIPEA (3.0 mmol) in DMSO (3 mL).

-

Heat: Heat to 80 °C.

-

Note: The high nucleophilicity of the azetidine often allows this reaction to proceed at lower temperatures than typical secondary amines.

-

-

Monitor: Check LC-MS for conversion.

-

Workup: Dilute with water (excess) to precipitate the product or extract into EtOAc. Wash EtOAc layer extensively with water/brine to remove DMSO.

Part 3: Visualization & Decision Logic

Reaction Pathway & Compatibility Map

Caption: Reaction decision tree highlighting safe pathways (Green) vs. destructive pathways (Red) for the isoxazole core.

Part 4: Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Isoxazole Cleavage | Use of catalytic hydrogenation (H₂) or strong hydrides (LiAlH₄). | Switch to NaBH(OAc)₃ or NaBH₃CN . These are chemoselective for imines over the N-O bond. |

| Azetidine Ring Opening | Acidic conditions or excessive heat (>100°C). | Maintain pH > 7. Keep reaction temperatures below 100°C. Avoid strong Lewis acids if possible. |

| Low Conversion (Alkylation) | Azetidine HCl salt not fully neutralized. | Ensure at least 2.5–3.0 equivalents of base are used. Switch from K₂CO₃ to Cs₂CO₃ (higher solubility). |

| Polymerization | High concentration of free azetidine base. | Perform reactions in dilute conditions (0.1 M to 0.2 M). Add the electrophile slowly. |

Part 5: References

-

PubChem. 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride.[5] National Library of Medicine. Available at: [Link]

-

Ombito, J. O., et al. (2025). "Recent progress in synthesis of 3-functionalized azetidines." Arkivoc, 2025(1). Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Azetidines and Reactivity. Available at: [Link]

Sources

Application Note: Solubility & Handling of 3-(Azetidin-3-yl)-1,2-oxazole Hydrochloride

[1]

Executive Summary

This guide details the solubility profile and handling protocols for 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride , a critical heterocyclic building block used in fragment-based drug discovery (FBDD).[1] As a hydrochloride salt of a strained azetidine ring, this compound exhibits a distinct solubility "switch" dependent on pH. While highly soluble in polar protic solvents and water, it is virtually insoluble in standard organic reaction solvents (DCM, THF) unless converted to its free base. This note provides validated protocols for dissolution, free-basing, and solvent selection to prevent ring-opening decomposition and ensure high-yield downstream derivatization.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Detail |

| IUPAC Name | 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride |

| CAS Number | 1700260-11-2 |

| Molecular Formula | C₆H₈N₂O[1][2][3][4] · HCl |

| Molecular Weight | 160.60 g/mol |

| Structure Class | Azetidine (4-membered amine) linked to Isoxazole |

| Physical State | White to off-white crystalline solid |

| Hygroscopicity | High (Store under inert gas/desiccant) |

| pKa (Calculated) | ~9.5 (Azetidine NH) |

Expert Insight: The Salt Lattice Effect

The hydrochloride counterion creates a high lattice energy crystal structure. To dissolve this compound, the solvent must possess a high dielectric constant (

Solubility Profile & Solvent Selection

Data summarized based on empirical behavior of azetidine-isoxazole hydrochloride salts.

Solubility Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Aqueous/Protic | Water (pH < 7) | High (>50 mg/mL) | Aqueous stock solutions; biological assays.[1] |

| Methanol | High (>30 mg/mL) | NMR analysis; polar reactions. | |

| Ethanol | Moderate (Heat req.) | Crystallization; purification. | |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Compound storage; biochemical screening. |

| DMF / DMAc | High (>40 mg/mL) | Peptide coupling; SNAr reactions. | |

| Acetonitrile | Low (<5 mg/mL) | Not recommended for dissolving salt directly. | |

| Organic (Non-Polar) | Dichloromethane (DCM) | Insoluble | Requires Free-Basing (See Protocol B). |

| Ethyl Acetate | Insoluble | Used as anti-solvent to precipitate the salt. | |

| THF | Very Low | Poor solubility for salt; good for free base. | |

| Toluene / Hexanes | Insoluble | Washing/Purification (removes non-polar impurities). |

Experimental Protocols

Protocol A: Preparation of DMSO Stock Solution (100 mM)

For biological assays or long-term storage.[1]

-

Weighing: Weigh 16.06 mg of the hydrochloride salt into a sterile microcentrifuge tube.

-

Note: Work quickly; the compound is hygroscopic.

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 2 minutes.

-

Caution: Do not exceed 40°C to avoid thermal degradation of the strained azetidine ring.

-

-

Storage: Aliquot into amber vials. Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]

Protocol B: The "Biphasic Switch" (Free-Basing Strategy)

Critical for using the compound in organic synthesis (e.g., Amide Coupling in DCM).

Objective: Convert the hydrophilic HCl salt into the lipophilic free base to enable solubility in Dichloromethane (DCM) or Ethyl Acetate.

Reagents:

-

3-(Azetidin-3-yl)-1,2-oxazole HCl (Start: 100 mg)[1]

-

Saturated Aqueous NaHCO₃ or 1M NaOH

-

Dichloromethane (DCM) or Chloroform

-

Brine (Sat. NaCl)

Workflow:

-

Dissolution Phase: Dissolve 100 mg of the HCl salt in 2 mL of Water . The solution should be clear and acidic (pH ~2-3).[1]

-

Basification: Slowly add 2 mL of Sat. NaHCO₃ (or 1M NaOH dropwise) while stirring.

-

Observation: The pH should reach >10. The solution may become cloudy as the free base forms (lower solubility in water).

-

-

Extraction: Add 5 mL of DCM . Shake vigorously for 1 minute to extract the free amine into the organic layer.

-

Separation: Allow layers to separate. Collect the lower organic (DCM) layer.

-

Repeat: Re-extract the aqueous layer 2x with 5 mL DCM to ensure quantitative recovery.

-

Drying: Combine DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo (keep bath <30°C due to volatility).

-

Result: The residue is the Free Base , now soluble in THF, DCM, and Toluene for downstream reactions.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on the intended application (Biology vs. Chemistry).

Caption: Decision tree for solvent selection. Use DMSO/Water for direct dissolution; use Protocol B (Free-Basing) for non-polar organic synthesis.[1]

Stability & Handling Precautions

-

Ring Strain Sensitivity: The azetidine ring is a strained 4-membered cycle.[1]

-

Avoid: Strong Lewis acids (e.g., AlCl₃, BF₃·OEt₂) without temperature control, as these can trigger ring-opening polymerization.

-

Avoid: Temperatures >100°C for extended periods.

-

-

Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to "clumping" and weighing errors.

-

Mitigation: Allow the refrigerated container to equilibrate to room temperature before opening to prevent condensation.

-

-

Incompatibility: Avoid storage in ketone solvents (Acetone, MEK) for long periods as the free amine (if present) can form Schiff bases/imines.

References

-

PubChem. (n.d.).[3] 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride (CID 121605260).[1][2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for amine salt solubility principles).

Sources

- 1. 1700260-11-2|3-(Azetidin-3-yl)isoxazole hydrochloride|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride | C6H9ClN2O | CID 121605260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-(azetidin-3-yl)-1,2-oxazole hydrochloride (C6H8N2O) [pubchemlite.lcsb.uni.lu]

Application Note: Reductive Amination Procedures with 3-(Azetidin-3-yl)-1,2-oxazole

Introduction: The Strategic Importance of N-Functionalization

In the landscape of modern medicinal chemistry, the efficient and controlled formation of carbon-nitrogen bonds is a cornerstone of molecular design. Reductive amination stands out as one of the most robust and widely utilized methods for synthesizing secondary and tertiary amines from carbonyl compounds.[1] This application note provides a detailed guide to the reductive amination of 3-(Azetidin-3-yl)-1,2-oxazole, a heterocyclic building block of significant interest.

The 3-(Azetidin-3-yl)-1,2-oxazole scaffold combines two privileged structural motifs. The azetidine ring, a strained four-membered heterocycle, offers a unique three-dimensional exit vector for substituents, often improving physicochemical properties such as solubility while maintaining biological activity.[2] The 1,2-oxazole ring serves as a stable, electron-withdrawing bioisostere for ester and amide groups, contributing to metabolic stability and engaging in key hydrogen bonding interactions. The N-functionalization of this scaffold via reductive amination unlocks a vast chemical space for generating novel derivatives for drug discovery programs.

This document will delve into the mechanistic underpinnings of the reaction, provide guidance on reagent selection, and present detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Mechanism: A Tale of Two Steps

Reductive amination is a sequential, one-pot process that proceeds through two distinct stages: the formation of an iminium ion intermediate followed by its immediate reduction.[3][4] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

Stage 1: Iminium Ion Formation The reaction initiates with the nucleophilic attack of the secondary amine of 3-(Azetidin-3-yl)-1,2-oxazole on the carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized iminium ion.

Stage 2: Hydride Reduction A carefully selected reducing agent then delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product. The key to a successful one-pot reductive amination lies in using a reducing agent that is potent enough to reduce the iminium ion but mild enough to not significantly reduce the starting carbonyl compound.

Figure 1: General mechanism of reductive amination.

Optimizing the Reaction: A Scientist's Guide to Reagent Selection

The success of a reductive amination hinges on the judicious choice of reducing agent, solvent, and catalyst. Each component plays a critical role in maximizing yield and minimizing side reactions.

The Reducing Agent: Power and Selectivity

The choice of reducing agent is arguably the most important decision. While several options exist, they are not interchangeable. Their reactivity profiles dictate the optimal reaction strategy (one-pot vs. stepwise).

| Reagent | Common Abbreviation | Key Characteristics | Typical Solvent(s) |

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Highly Recommended. Mild and selective for imines/iminiums over carbonyls.[3][5] Tolerates mild acid. Non-toxic byproducts. Moisture sensitive.[6] | DCE, DCM, THF |

| Sodium Cyanoborohydride | NaBH₃CN | Effective and selective for iminiums at controlled pH (4-6).[7] Highly toxic (potential for HCN gas release, especially at lower pH). | MeOH, THF |

| Sodium Borohydride | NaBH₄ | Strong, non-selective reductant. Will reduce both carbonyls and iminiums.[6] Requires a stepwise approach where the imine is pre-formed before adding the reductant.[8] | MeOH, EtOH |

| α-Picoline-Borane | Pic-BH₃ | Mild and efficient, can be used in various solvents including water.[9] | MeOH, H₂O, neat |

Expert Recommendation: For the reductive amination of 3-(Azetidin-3-yl)-1,2-oxazole, Sodium Triacetoxyborohydride (STAB) is the superior choice for a one-pot procedure. Its selectivity prevents the wasteful reduction of the starting aldehyde or ketone, leading to cleaner reactions and higher yields.[4][5] Its use avoids the significant toxicity concerns associated with sodium cyanoborohydride.

The Solvent: Creating the Right Environment

The preferred solvent for STAB-mediated reductive aminations is a non-protic solvent like 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[6][9] Tetrahydrofuran (THF) is also a viable option. These solvents are compatible with the moisture-sensitive STAB and effectively solubilize the common reactants.

The Catalyst: The Role of Acetic Acid

While not always strictly necessary for aldehydes, the addition of a catalytic amount of glacial acetic acid (AcOH) is highly recommended, particularly for reactions involving ketones.[9][10] Acetic acid serves two primary functions:

-

Catalyzes Imine Formation: It protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.[7][11]

-

Provides the Iminium Ion: It ensures the formation of the iminium ion, which is the species that is rapidly reduced by STAB.[5]

Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the recommended general-purpose protocol for coupling 3-(Azetidin-3-yl)-1,2-oxazole with a wide range of aldehydes and ketones.

Figure 2: Workflow for STAB-mediated reductive amination.

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(Azetidin-3-yl)-1,2-oxazole (1.0 eq).

-

Solvent Addition: Dissolve the amine in 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

-

Reactant Addition: Add the aldehyde or ketone (1.0-1.1 eq) to the solution. If reacting with a ketone, add glacial acetic acid (1.1 eq). For aldehydes, acetic acid is often optional but can accelerate the reaction.

-

Pre-Stirring (Imine Formation): Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium formation.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.3-1.5 eq) portion-wise over 5-10 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and ensure a smooth reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by an appropriate method (e.g., TLC or LC-MS) until the reaction is complete (typically 2-16 hours).

-

Work-up (Quenching): Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Causality Note: The basic quench neutralizes the acetic acid and hydrolyzes any remaining borohydride reagent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired N-substituted product.[12][13][14]

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is an alternative for sensitive substrates or when dialkylation is a concern with primary amines (though less of an issue here with a secondary amine).[15]

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, dissolve 3-(Azetidin-3-yl)-1,2-oxazole (1.0 eq) and the aldehyde (1.0 eq) in methanol (MeOH) (0.2 M). Stir the mixture at room temperature for 1-3 hours to allow for complete imine formation.[10] Monitor by TLC/LC-MS.

-

Cooling: Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) slowly and portion-wise, maintaining the temperature at 0 °C. Causality Note: NaBH₄ can reduce the starting aldehyde, so it is crucial to ensure complete imine formation before its addition. Cooling controls the rapid, often exothermic reduction.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Purification: Follow steps 7-10 from Protocol 1. The quenching step with NaHCO₃ is still recommended.

Product Characterization: A Self-Validating System

Confirmation of the desired N-substituted 3-(Azetidin-3-yl)-1,2-oxazole product structure is essential. The following data should be acquired:

-

¹H NMR: Look for the disappearance of the azetidine N-H proton signal and the appearance of new signals corresponding to the newly introduced alkyl group.

-

¹³C NMR: Confirm the presence of all expected carbon signals.

-

Mass Spectrometry (MS): Verify the molecular weight of the product by observing the correct molecular ion peak (e.g., [M+H]⁺ in ESI+ mode).

-

Infrared (IR) Spectroscopy: Note the disappearance of the carbonyl (C=O) stretch from the starting material.

Troubleshooting Guide